Chemical Properties of N-isopropyl-1-(2-methoxyphenyl)ethanamine
Chemical Properties of N-isopropyl-1-(2-methoxyphenyl)ethanamine
This technical guide details the chemical properties, synthesis, and reactivity profile of N-isopropyl-1-(2-methoxyphenyl)ethanamine .[1] This compound, a sterically hindered chiral secondary amine, serves as a critical intermediate in asymmetric synthesis and a "privileged scaffold" in medicinal chemistry, particularly for G-protein coupled receptor (GPCR) ligands.[1]
An In-Depth Technical Guide for Researchers
Executive Summary
N-isopropyl-1-(2-methoxyphenyl)ethanamine (also known as N-isopropyl-2-methoxy-α-methylbenzylamine) represents a specialized class of chiral benzylamines.[1] Unlike simple phenethylamines, this molecule features a chiral center directly attached to the aromatic ring (benzylic position) and a bulky N-isopropyl substituent.[1]
Core Significance:
-
Chiral Auxiliary: The primary amine precursor is a known resolving agent (ChiPros™).[1] The N-isopropyl derivative is utilized to tune steric bulk in chiral lithium amide bases for enantioselective deprotonation.[1]
-
Medicinal Scaffold: The ortho-methoxybenzylamine motif acts as a bioisostere in adrenergic and serotonergic ligands, where the ortho-substitution locks conformation via intramolecular hydrogen bonding or steric clash.[1]
-
Steric Properties: The combination of the α-methyl group and N-isopropyl group creates a "steric gate," reducing susceptibility to metabolic N-dealkylation compared to N-methyl analogs.[1]
Chemical Identity & Structural Analysis
| Property | Data |
| IUPAC Name | N-(propan-2-yl)-1-(2-methoxyphenyl)ethan-1-amine |
| Common Synonyms | N-isopropyl-2-methoxy-α-methylbenzylamine; N-isopropyl-1-(2-anisyl)ethylamine |
| CAS Number | Not widely listed for N-iPr derivative;[1][2][3][4] (Precursor CAS: 68285-23-4 for R-isomer) |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| SMILES | CC(C)NC(C)C1=CC=CC=C1OC |
| Chiral Center | C1 (Benzylic carbon).[1] Available as (R), (S), or racemate.[1] |
Structural Features
-
Steric Hindrance: The amine nitrogen is flanked by two branched carbons (isopropyl and α-methylbenzyl).[1] This reduces nucleophilicity toward bulky electrophiles but enhances selectivity in base-catalyzed reactions.[1]
-
Electronic Effects: The ortho-methoxy group (2-OMe) exerts an electron-donating effect (+M) on the ring but also creates a steric barrier and potential intramolecular hydrogen bond acceptor site for the NH proton, influencing pKa and lipophilicity.[1]
Physicochemical Properties
Note: Values below are derived from structure-property relationship (SPR) models and homologous series validation.
| Parameter | Value (Estimated/Predicted) | Significance |
| Physical State | Colorless to pale yellow oil | Free base is liquid; HCl salts are crystalline solids.[1] |
| Boiling Point | 245–255 °C (at 760 mmHg) | High boiling point due to molecular weight and dipole interactions.[1] |
| pKa (Conjugate Acid) | ~10.2 – 10.5 | Typical for secondary amines; slightly lowered by benzylic induction.[1] |
| LogP (Octanol/Water) | 2.6 – 2.9 | Moderately lipophilic; crosses blood-brain barrier (BBB) effectively.[1] |
| Solubility | Low in water (<1 mg/mL); High in EtOH, DCM, DMSO | Requires salt formation (HCl, Tartrate) for aqueous formulation.[1] |
| Refractive Index | ~1.515 | Consistent with aromatic amine derivatives.[1] |
Synthesis & Manufacturing Protocols
The most robust route for synthesizing N-isopropyl-1-(2-methoxyphenyl)ethanamine is Reductive Amination .[1] This method avoids the elimination side-reactions common with alkyl halides on hindered amines.[1]
Protocol: Reductive Amination (Self-Validating System)
Reaction Logic:
-
Condensation: 2-Methoxyacetophenone reacts with Isopropylamine to form a sterically crowded imine/enamine intermediate.[1]
-
Reduction: The intermediate is reduced in situ to prevent hydrolysis.[1]
Reagents:
-
Precursor: 2-Methoxyacetophenone (1.0 eq)[1]
-
Amine Source: Isopropylamine (1.5 - 2.0 eq)[1]
-
Reductant: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]
-
Solvent: Methanol (anhydrous) or 1,2-Dichloroethane (DCE)[1]
-
Catalyst: Acetic Acid (catalytic to pH 5-6)
Step-by-Step Methodology:
-
Imine Formation: Dissolve 2-methoxyacetophenone in Methanol. Add Isopropylamine and Acetic Acid.[1] Stir at room temperature for 4–6 hours. Checkpoint: Monitor disappearance of ketone via TLC/GC.
-
Reduction: Cool the mixture to 0°C. Add NaBH₃CN portion-wise over 30 minutes. (Caution: Exothermic).[1]
-
Workup: Quench with saturated NaHCO₃. Extract with Dichloromethane (DCM) x3.[1]
-
Purification: The secondary amine is purified via Acid-Base extraction.[1]
Visualization: Synthesis Pathway
Figure 1: Reductive amination pathway with critical process control points.
Reactivity & Metabolic Profile
Understanding the reactivity is crucial for drug design and stability studies.[1]
Chemical Reactivity
-
N-Alkylation: The secondary amine is sterically hindered.[1] Further alkylation to a tertiary amine requires forcing conditions (high temp, pressure), making this molecule relatively stable against unwanted quaternization.[1]
-
Ether Cleavage: The 2-methoxy group is stable to basic and reducing conditions.[1] It can be cleaved to the phenol (2-hydroxy derivative) using strong Lewis acids like Boron Tribromide (BBr₃) at -78°C.[1]
-
Chiral Stability: The benzylic hydrogen is somewhat acidic.[1] Strong bases (e.g., n-BuLi) can deprotonate this position, potentially leading to racemization if not handled at cryogenic temperatures.[1]
Metabolic Liability (Predicted)
In a biological system, this molecule undergoes specific biotransformations:
-
O-Demethylation: CYP2D6 mediated cleavage of the methoxy group to form the phenol.[1] This is often the major metabolic pathway for 2-methoxy aromatics.[1]
-
N-Dealkylation: Removal of the isopropyl group.[1] This is slower than N-demethylation due to the steric bulk of the isopropyl group (CYP450 oxidation at the methine carbon).
-
Aromatic Hydroxylation: Potential at the 4- or 5-position of the ring.[1]
Visualization: Metabolic Logic
Figure 2: Predicted metabolic fate showing O-demethylation as the primary clearance route.[1]
Analytical Characterization
To verify the identity and purity of the synthesized compound, the following analytical signatures are standard.
| Method | Expected Signature |
| ¹H NMR (CDCl₃) | Doublet (1.0-1.1 ppm): Isopropyl methyls.Doublet (1.3 ppm): α-Methyl group.Singlet (3.8 ppm): Methoxy group.Multiplet (6.8-7.3 ppm): Aromatic protons (4H).[1] |
| IR Spectroscopy | 3300-3400 cm⁻¹: N-H stretch (weak, secondary amine).1240 cm⁻¹: Ar-O-C ether stretch (strong).[1] |
| Mass Spectrometry | [M+H]⁺ = 194.15 m/z. Fragment 178: Loss of methyl.Fragment 150: Loss of isopropyl (N-dealkylation fragment).[1] |
| Chiral HPLC | Column: Chiralpak AD-H or OD-H.Mobile Phase: Hexane/IPA/Diethylamine.Purpose: Determination of Enantiomeric Excess (ee).[1] |
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1]
-
Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation or carbonate formation (reaction with CO₂ in air).[1]
-
Storage: Store at 2–8°C. The hydrochloride salt is hygroscopic; store with desiccant.
-
First Aid: In case of contact, wash with copious water.[1] Amine vapors can be irritating to the respiratory tract.[1]
References
-
Dyker, G. (Ed.).[1] (2006).[1][5] Handbook of C-H Transformations. Wiley-VCH.[1] (Context: Use of chiral benzylamines in C-H activation).
-
Yamada, K., et al. (1983).[1] "Asymmetric synthesis of α-substituted amines by highly stereoselective reduction." Journal of Organic Chemistry, 48(6), 843-846.[1] Link[1]
-
ChemScene. (2024).[1] Product Data: (R)-1-(2-Methoxyphenyl)ethanamine.[1] Retrieved from ChemScene Catalog.[1] Link
-
PubChem. (2025).[1][2][6] Compound Summary: 2-methoxy-alpha-methylbenzylamine.[1] National Center for Biotechnology Information.[1] Link[1]
-
Shulgin, A. T. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Context: Structure-activity relationships of methoxy-substituted phenethylamines/benzylamines).
Sources
- 1. (S)-1-(2-Methoxyphenyl)ethylamine, ChiPros , 99%, ee 98+%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 2. N-Isopropyl-3,4-methylenedioxyamphetamine | C14H21NO2 | CID 3058000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-Methoxyphenyl)ethanamine | 40023-74-3 [sigmaaldrich.com]
- 4. Isopropylamphetamine - Wikipedia [en.wikipedia.org]
- 5. PubChemLite - [1-(2-methoxyphenyl)ethyl](propyl)amine (C12H19NO) [pubchemlite.lcsb.uni.lu]
- 6. 3,4-Methylenedioxy-N-isopropylamphetamine | C13H19NO2 | CID 3057996 - PubChem [pubchem.ncbi.nlm.nih.gov]
